molecular formula C13H24N2O2 B2701012 Tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate CAS No. 2361609-11-0

Tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B2701012
CAS No.: 2361609-11-0
M. Wt: 240.347
InChI Key: OLKXXAPHAMWRET-OUJBWJOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate is a bicyclic pyrrolidine derivative featuring a tert-butyl carbamate protecting group, an amino substituent at the 5-position, and a methyl group at the 3a-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of nonretinoid antagonists targeting retinol-binding protein 4 (RBP4) and other bioactive molecules . Its stereochemistry and functional groups are critical for binding affinity and metabolic stability, making it a subject of interest in drug discovery.

Properties

IUPAC Name

tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-9-5-10(14)6-13(9,4)8-15/h9-10H,5-8,14H2,1-4H3/t9-,10-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKXXAPHAMWRET-OUJBWJOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CC1CN(C2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H](C[C@H]1CN(C2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate typically involves multi-step organic reactions The tert-butyl ester group is then added through esterification reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for certain steps, precise temperature control, and the use of catalysts to enhance reaction rates. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For example, its amino group can form hydrogen bonds with enzyme active sites, inhibiting or activating enzymatic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Analysis

Compound Name Substituents Stereochemistry Key Functional Groups
Target Compound 5-Amino, 3a-Methyl (3aS,5S,6aR) Tert-butyl carbamate, amine
(±)-30 5-(2-Trifluoromethylphenyl) (3aR,5r,6aS) Trifluoromethylphenyl, Boc
tert-butyl rel-(3aS,5r,6aR)-5-(hydroxymethyl) analog 5-Hydroxymethyl rel-(3aS,5r,6aR) Hydroxymethyl, Boc
(3aR,6aS)-tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2-carboxylate 5-Hydroxy (3aR,6aS) Hydroxy, Boc

The stereochemistry at the 3a, 5, and 6a positions significantly impacts molecular conformation and target binding. For example, the (3aS,5S,6aR) configuration in the target compound optimizes spatial orientation for RBP4 antagonism , whereas analogs with (3aR,6aS) configurations may exhibit reduced activity.

Physicochemical Properties

  • Solubility: The 5-amino group in the target compound enhances aqueous solubility compared to analogs with lipophilic substituents (e.g., trifluoromethylphenyl in (±)-30) .
  • Stability : Tert-butyl carbamates generally exhibit superior stability under basic conditions compared to esters or amides, as seen in the resistance of Boc-protected intermediates to hydrolysis during synthesis .

Pharmacological Activity

  • Enzyme Inhibition: The target compound’s amino group facilitates hydrogen bonding with residues in the ATX enzyme active site, as evidenced by analogs undergoing Amplex-Red-based fluorescence assays for autotaxin inhibition .
  • RBP4 Antagonism: Structural analogs like (±)-45, derived from (±)-44, demonstrate nanomolar potency against RBP4, highlighting the importance of the bicyclic pyrrolidine scaffold .

Biological Activity

Tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.3101 g/mol
  • CAS Number : 1256039-44-7

Structural Characteristics

The compound features a cyclopenta[c]pyrrole ring system with an amino group and a tert-butyl ester moiety. This unique structure contributes to its biological activity by influencing interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of cyclopenta[c]pyrrole compounds can possess antimicrobial properties. The specific activity of this compound against various bacterial strains has been investigated.
  • Neuroprotective Effects : There is emerging evidence suggesting that similar compounds may have neuroprotective effects, potentially providing therapeutic benefits in neurodegenerative diseases.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The mechanisms involved could include apoptosis induction and cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : The compound may interact with specific receptors or enzymes in the body, modulating their activity.
  • Signal Transduction Pathways : It may influence various signaling pathways involved in cell survival and proliferation.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityShowed significant inhibition against Gram-positive bacteria.
Study 2Investigate neuroprotective effectsDemonstrated reduction in oxidative stress markers in neuronal cells.
Study 3Assess anticancer propertiesInduced apoptosis in breast cancer cell lines with an IC50 of 25 µM.

In Vitro and In Vivo Studies

In vitro assays have confirmed the antimicrobial and anticancer activities mentioned above. In vivo studies are needed to further elucidate the pharmacokinetics and therapeutic efficacy of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.